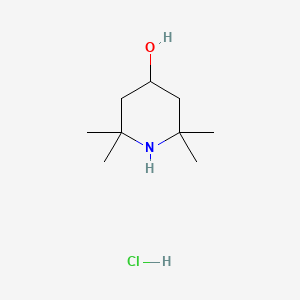

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEMTMCGXCQOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride typically involves the catalytic hydrogenation of triacetoneamine (2,2,6,6-tetramethyl-4-piperidone). This process can be carried out using various catalysts, such as CuCr/Al2O3, under specific reaction conditions. For instance, the reaction can be conducted at 120°C with nearly complete conversion of triacetoneamine and over 97% selectivity for 2,2,6,6-Tetramethylpiperidinol .

Industrial Production Methods

In industrial settings, the continuous catalytic hydrogenation method is preferred due to its efficiency and cost-effectiveness. This method involves the use of a promoter-modified CuCr/Al2O3 catalyst, which enhances the catalytic performance by providing more active sites and reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2,6,6-tetramethyl-4-piperidone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions include 2,2,6,6-tetramethyl-4-piperidone and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H19NO·HCl

- Molecular Weight : 157.10 g/mol

- CAS Number : 2403-88-5

The compound features a piperidine ring with four methyl groups and a hydrochloride moiety, contributing to its unique reactivity and stability in various chemical environments.

Organic Synthesis

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is widely utilized as a reagent in organic synthesis. Its applications include:

- Formation of Hindered Amines : It serves as a precursor for synthesizing hindered amines which are essential in producing light stabilizers for polymers.

- Synthesis of Hydroxylamines : The compound participates in reactions that yield hydroxylamines through oxidation processes involving agents like oxone.

Biological Studies

In biological research, this compound has been investigated for its interactions with enzymes and proteins:

- Enzyme Stabilization : Studies have shown that it can stabilize certain enzymes under high-temperature conditions, enhancing their activity compared to controls without the compound.

- Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their efficacy against HIV strains, demonstrating varying degrees of antiviral activity.

Medical Applications

The potential therapeutic applications of this compound include:

- Drug Development : It is explored as a precursor for pharmaceuticals due to its ability to form stable complexes with biological molecules.

- Oxidative Stress Mitigation : The compound has shown promise in scavenging free radicals in oxidative stress studies without significant toxicity at low doses.

Industrial Uses

In industrial settings, this compound is employed for:

- Polymer Production : It acts as an additive in the formulation of hindered amine light stabilizers (HALS) used in polyamide fibers and other materials to enhance durability against degradation .

- Agrochemicals : It is involved in the synthesis of various agrochemical products including pesticides and disinfectants.

Table 1: Summary of Applications

| Field | Application Description |

|---|---|

| Chemistry | Reagent in organic synthesis; formation of hindered amines |

| Biology | Enzyme stabilization; antiviral activity studies |

| Medicine | Precursor for drug development; oxidative stress mitigation |

| Industry | Additive in polymer production; synthesis of agrochemicals |

Table 2: Case Studies Overview

| Study Focus | Findings |

|---|---|

| Enzyme Stabilization | Enhanced enzyme activity at high temperatures with the compound present |

| Antiviral Activity | Synthesized derivatives showed varying antiviral effects against HIV-1 |

| Oxidative Stress Mechanisms | Effective free radical scavenging without significant toxicity |

| Cytotoxic Effects on Cancer Cells | Certain derivatives exhibited higher cytotoxicity against breast cancer cells |

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, which inhibit ion migration and reinforce interface contact. This enhances the stability of materials and improves their performance .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

2,2,6,6-Tetramethyl-4-piperidone hydrochloride

2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride

Oxime Derivative (63467-53-8)

- Chemical Versatility : Oxime group facilitates condensation reactions and metal chelation, broadening industrial utility .

Research Findings and Performance Metrics

Efficacy in Polymer Stabilization

Table 2: Photo-Oxidative Resistance of HALS Compounds

*Efficiency measured by tensile strength retention in polypropylene nanocomposites.

Antimicrobial Performance

- Composite Biocides: Combining this compound with QACs (e.g., 5a/5b) achieved >99% reduction in Staphylococcus aureus within 10 minutes, even in organic load conditions .

Critical Analysis of Divergent Data

- CAS Number Conflicts: lists "2,2,6,6-Tetramethyl-4-piperidone hydrochloride" under CAS 33973-59-0, while and reference the same compound. However, uniquely identifies this compound as 79316-86-2, confirming distinct structures.

- Toxicity vs. Efficacy: While 2,2,6,6-Tetramethyl-4-piperidone hydrochloride is toxicologically significant , the piperidinol variant prioritizes functional stability in industrial applications .

Biological Activity

Overview

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride (TMPH hydrochloride) is a chemical compound with significant biological activity, particularly as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This compound is notable for its long-lasting inhibition effects on specific nAChR subtypes, making it of interest in both pharmacological research and potential therapeutic applications.

- Chemical Formula : C₁₆H₃₁NO₂·HCl

- Molecular Weight : 305.88 g/mol

- CAS Number : 849461-91-2

- Purity : ≥98% (HPLC)

TMPH hydrochloride is soluble in water and alcohol but shows limited solubility in certain organic solvents. Its stability at room temperature enhances its utility in laboratory settings .

TMPH hydrochloride acts primarily as a non-competitive antagonist of nAChRs. It exhibits potent inhibition of neuronal nAChRs formed by the combination of α3, α4, β2, and β4 subunits while displaying minimal effects on muscle-type (α1β1γδ) or α7 receptors . This selectivity is crucial for its potential applications in modulating neurotransmission without affecting muscle function.

Biochemical Pathways

The compound's action involves the stabilization of free radicals and the investigation of oxidative stress mechanisms. It has been employed in studies related to the synthesis of various organic compounds, including antibiotics and disinfectants .

Antagonistic Effects on Nicotinic Receptors

TMPH hydrochloride's primary biological activity is its antagonistic effect on nAChRs. Research indicates that it produces a long-lasting inhibition of these receptors, which can be beneficial in studying neuropharmacology and developing treatments for conditions such as nicotine addiction and neurodegenerative diseases .

Case Studies and Research Findings

- Study on Neuronal Inhibition :

- Applications in Drug Development :

- Synthesis of Hindered Amine Light Stabilizers :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| nAChR Antagonism | Potent non-competitive antagonist affecting neuronal nAChRs with minimal impact on muscle-type receptors. |

| Oxidative Stress Research | Used in studies investigating oxidative stress mechanisms and stabilization of free radicals. |

| Pharmaceutical Applications | Investigated as a precursor for drug development targeting neuropharmacological pathways. |

| Organic Synthesis | Key intermediate in the synthesis of hindered amine light stabilizers (HALS) for industrial applications. |

Q & A

Basic: What are the standard protocols for synthesizing 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride, and how is purity validated?

Methodological Answer:

Synthesis typically involves condensation of 2,2,6,6-tetramethylpiperidin-4-one with hydroxylamine under acidic conditions, followed by HCl salt formation. Purity validation employs 1H/13C NMR for structural confirmation (e.g., δ 1.2–1.4 ppm for methyl groups) and mass spectrometry (MS) for molecular weight verification (expected [M+H]+ = 192.2). CHN elemental analysis ensures stoichiometric consistency (C: ~51.3%, H: ~8.6%, N: ~6.7%) .

Basic: How is the compound characterized structurally in academic research?

Methodological Answer:

Structural characterization uses:

- X-ray crystallography : Resolves steric hindrance from tetramethyl groups and confirms hydrochloride salt formation via Cl–N+ interactions (bond length ~3.1 Å).

- FT-IR spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O from precursor ketone) indicate intermediate steps .

- HPLC : Retention time (e.g., 8.2 min on C18 column, 70:30 H2O:MeCN) confirms purity (>98%) .

Advanced: How do researchers address contradictions in reported receptor binding affinities (e.g., nicotinic acetylcholine receptor antagonism)?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., species-specific receptor isoforms). To resolve:

Comparative binding assays : Test against α4β2 (human) vs. α3β4 (rat) subtypes using radioligand displacement (e.g., [3H]-epibatidine).

Molecular docking : Simulate interactions with receptor homology models (e.g., PyMOL) to identify steric clashes from tetramethyl groups .

Functional assays : Measure Ca²⁺ influx in transfected HEK293 cells to validate antagonism potency (IC50 variability: 0.5–5 µM) .

Advanced: How to design experiments to study hepatotoxicity mechanisms in vitro?

Methodological Answer:

Cell models : Use primary rat hepatocytes or HepG2 cells exposed to 10–100 µM compound (dose-dependent viability loss at >50 µM).

Biomarkers : Measure ALT/AST release (ELISA) and ROS production (DCFDA assay) to link toxicity to oxidative stress .

Pathway inhibition : Co-treat with N-acetylcysteine (ROS scavenger) or cyclosporin A (mitochondrial permeability transition pore blocker) to identify mechanistic drivers .

Basic: What solvent systems are optimal for stabilizing this compound in solution?

Methodological Answer:

- Aqueous stability : Use pH 4–5 buffers (e.g., acetate) to prevent hydrolysis; degradation <5% over 24h at 25°C.

- Organic solvents : DMSO or ethanol (0.1% v/v) for stock solutions; avoid chloroform (reacts with HCl) .

Advanced: How to resolve spectral overlaps in NMR caused by conformational isomerism?

Methodological Answer:

- Variable-temperature NMR : At 298K vs. 323K, coalescence of methyl group signals (δ 1.2–1.4 ppm) indicates chair-to-boat interconversion energy (~12 kcal/mol).

- COSY/TOCSY : Correlate axial/equatorial proton environments to assign isomer populations (typically 70:30 chair:boat) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and fume hood use (TLV: 5 mg/m³).

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (UN 1760) .

Advanced: How does the compound act as an intermediate in synthesizing complex pharmaceuticals (e.g., antipsychotics)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.